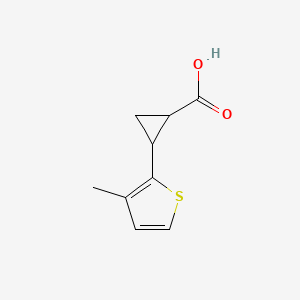

2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid

説明

2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane-fused carboxylic acid derivative bearing a 3-methylthiophene substituent. Its molecular formula is C₉H₁₀O₂S, with a molecular weight of 206.24 g/mol (based on analogous compounds in ). Its CAS number, 2059917-57-4, distinguishes it from structurally related analogs .

特性

分子式 |

C9H10O2S |

|---|---|

分子量 |

182.24 g/mol |

IUPAC名 |

2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C9H10O2S/c1-5-2-3-12-8(5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11) |

InChIキー |

INEMTYIXBMMJIJ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(SC=C1)C2CC2C(=O)O |

製品の起源 |

United States |

準備方法

Nitrogen Ylide-Mediated Cyclopropanation

Synthetic Pathway for 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic Acid

Synthesis of 3-Methyl-2-vinylthiophene

The precursor 3-methyl-2-vinylthiophene is synthesized via a palladium-catalyzed Heck coupling between 2-bromo-3-methylthiophene and ethylene. Alternatively, a Wittig reaction on 2-formyl-3-methylthiophene provides the vinyl derivative.

Cyclopropanation with tert-Butyl Bromoacetate

In a manner analogous to the pyrimidine system, 3-methyl-2-vinylthiophene reacts with tert-butyl bromoacetate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) and cesium carbonate (Cs₂CO₃) in acetonitrile at 80°C. The reaction proceeds via ammonium ylide formation, which undergoes stereospecific cycloaddition to yield tert-butyl (1RS,2RS)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylate:

$$

\text{3-Methyl-2-vinylthiophene} + \text{tert-butyl bromoacetate} \xrightarrow{\text{DABCO, Cs}2\text{CO}3} \text{cyclopropane ester intermediate}

$$

Hydrolysis to the Carboxylic Acid

The ester intermediate is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or basic conditions (e.g., aqueous sodium hydroxide) to yield the target carboxylic acid. This step typically achieves quantitative conversion, as evidenced by similar protocols for pyrimidinyl analogs.

Simmons–Smith Cyclopropanation

Applicability to Thiophene Systems

The Simmons–Smith reaction, employing diiodomethane and a zinc-copper couple, is a classical method for cyclopropanation. However, its application to 3-methylthiophene derivatives requires careful substrate design.

Modified Substrate Strategy

To incorporate the carboxylic acid moiety, a pre-functionalized alkene such as 3-methyl-2-(prop-1-en-1-yl)thiophene-1-carboxylic acid ester is subjected to Simmons–Smith conditions. The zinc carbenoid (ICH₂ZnI) delivers a methylene group across the double bond, forming the cyclopropane ring:

$$

\text{CH}2=\text{C(COOR)Thiophene} + \text{ICH}2\text{ZnI} \rightarrow \text{cyclopropane ester}

$$

Subsequent ester hydrolysis (e.g., with HCl) yields the carboxylic acid. This route is less common due to challenges in regioselectivity and the steric bulk of the thiophene substituent.

Stereochemical Considerations and Resolution

Diastereoselectivity in Cyclopropanation

The nitrogen ylide method produces a racemic mixture of trans-cyclopropane diastereomers due to the planar transition state of the [2+1] cycloaddition. Chiral resolution via diastereomeric salt formation with (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine can isolate enantiopure products, as demonstrated for pyrimidinyl analogs.

Impact of Substrate Geometry

In Simmons–Smith reactions, cyclopropanation occurs preferentially on the less hindered face of the alkene. However, coordinating groups (e.g., hydroxyl) can override steric effects, directing cyclopropanation cis to the substituent. For 3-methylthiophene derivatives, the methyl group may exert moderate steric guidance.

Comparative Analysis of Methods

Practical Considerations and Optimizations

Solvent and Base Selection

化学反応の分析

Types of Reactions: 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated thiophene derivatives.

科学的研究の応用

2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a thiophene ring that has potential applications in biological, chemical, and industrial research.

Scientific Research Applications

-

O-Acetylserine Sulfhydrylase (OASS) Inhibitors: Cyclopropane carboxylic acids can be used as OASS inhibitors to treat infections caused by pathogens. These inhibitors can be combined with colistin to fight antimicrobial resistance .

- Case Study: Derivatives of UPAR415 with substitutions at the 3' position were tested in vitro against OASS-A and OASS-B as acids and esters. Acidic derivatives showed good activity in the nanomolar range against both OASS isoforms in vitro . Compound 13h , bearing a dimethyl morpholine substituent in the 3' position, showed the most potent in vitro activity among the derivatives substituted with heteroaliphatic groups in position 3' .

- Building Block for Complex Molecules: this compound can serve as a building block in the synthesis of more complex molecules due to its unique structure as a valuable intermediate in organic synthesis.

- Potential Biological Activity: Research indicates that Rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid exhibits potential biological activity and has been investigated for its antimicrobial and anti-inflammatory properties. Its structural features may allow it to interact with biological targets, such as enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.

Chemical Applications

- (1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid Reactions:

- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

- Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

- Photoswitching: The compound can be used in photoswitching applications. Using UV light (254 nm) and exposure to room light can switch on or off certain properties .

- Case Study: Irradiating (254 nm) higher concentrations of compounds 2 and 3 yielded compounds 2c and 3c , sufficient for NMR analysis. The NMR spectra of open and presumed closed forms for each compound (2 and 3 vs. 2c and 3c ) showed different results, indicating the occurrence of a predicted photoproduct. The occurrence of new 13C signals at 66.8 in 2c and 68.4 in 3c indicates the formation of a 4H-Indene ring .

Industrial Applications

- Development of New Materials: Such compounds can be used in developing new materials, such as polymers or electronic materials, due to their unique electronic properties.

作用機序

The mechanism of action of 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, facilitating binding to target molecules . The exact pathways involved would depend on the specific biological context and the nature of the target.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity and Stability :

- The 3-methylthiophene group in the target compound provides moderate aromatic stability compared to furan analogs (), which are less aromatic and more prone to oxidation.

- Halogenated derivatives (e.g., difluoromethyl in ) exhibit enhanced electronegativity, improving binding affinity in drug design but complicating synthesis due to fluorine’s reactivity.

Stereochemical Considerations :

- The (1R,2S) configuration of the target compound () contrasts with racemic mixtures (e.g., rac-(1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid in ), which may exhibit reduced biological specificity.

Synthetic Accessibility :

- Thiophene-substituted cyclopropanes (Evidences 11–13) are typically synthesized via cyclopropanation of vinyl thiophenes or metal-catalyzed cross-couplings , whereas biphenyl derivatives () require more complex palladium-mediated reactions.

Applications :

- Thiophene-containing analogs are explored as enzyme inhibitors due to sulfur’s hydrogen-bonding capacity, whereas difluoromethyl derivatives () are prioritized in antiviral research for their metabolic stability.

Research Findings and Data

- Synthetic Protocols : The synthesis of 1-(3-chlorophenyl)cycloprop-2-ene-1-carboxylic acid () via ester hydrolysis (73% yield) suggests analogous routes for the target compound, though steric hindrance from the methylthiophene may reduce efficiency.

- Derivatization Potential: Derivatives like 1,3-dioxoisoindolin-2-yl esters () demonstrate the carboxylic acid’s utility in forming prodrugs or polymer conjugates.

生物活性

2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral compound notable for its unique structural features, including a cyclopropane ring and a thiophene moiety. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial and anti-inflammatory properties, which are critical for various therapeutic applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 182.24 g/mol. The presence of the carboxylic acid functional group enhances its reactivity and potential interactions with biological targets. The thiophene ring contributes to the compound's electronic properties, which may influence its binding affinity to various enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The mechanism by which this compound exerts its biological effects is largely dependent on its interactions with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors involved in inflammatory responses or microbial resistance, thereby altering their activity.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, as well as its biological evaluation. For instance:

- Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity, including methods that utilize common reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

- In Silico Studies : Molecular docking analyses have been conducted to predict the binding affinity of this compound to specific enzymes, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is involved in ethylene biosynthesis in plants. The results indicate favorable binding interactions, suggesting potential applications in agricultural biotechnology.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Dimethyl-1-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid | Additional methyl groups increase steric bulk and potentially alter biological activity. | |

| 2,2-Difluoro-1-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid | Fluorine substituents may enhance lipophilicity and metabolic stability. | |

| 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | Different ring structure (cyclopropene) influences reactivity and potential applications in materials science. |

This table illustrates how variations in substituents and ring structures can lead to significant differences in chemical properties and biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclopropanation of a thiophene precursor followed by functional group modifications. For example, cyclopropane rings can be formed via [2+1] cycloaddition using carbene intermediates or transition metal-catalyzed reactions. Post-functionalization, such as oxidation of methyl groups to carboxylic acids, requires controlled conditions (e.g., KMnO4/acidic media). Reaction yields depend on steric hindrance from the thiophene substituents .

- Key Considerations : Optimize catalysts (e.g., Rh(II) complexes for stereoselective cyclopropanation) and solvent systems (e.g., DCM or THF) to minimize side reactions. Monitor progress via TLC or HPLC .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign cyclopropane ring protons (δ 1.5–2.5 ppm, geminal coupling) and thiophene aromatic protons (δ 6.5–7.5 ppm). Carboxylic acid protons may appear broad (δ 10–12 ppm) .

- IR Spectroscopy : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and thiophene C-S/C=C stretches (~1400–1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to distinguish regioisomers .

Q. How can solubility challenges in aqueous buffers be mitigated for biological assays?

- Methodological Answer : Solubility is often limited due to the hydrophobic cyclopropane and thiophene moieties. Strategies include:

- Derivatization : Convert the carboxylic acid to a sodium salt or ester prodrug.

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents, ensuring compatibility with assay conditions .

Advanced Research Questions

Q. How does stereochemistry of the cyclopropane ring influence biological activity?

- Methodological Answer : Stereoisomers (cis/trans) exhibit divergent binding affinities due to spatial orientation. For example, cis-configurations may enhance interactions with planar enzyme active sites (e.g., cyclooxygenase). Comparative studies using enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) and X-ray crystallography are critical .

- Case Study : Analogous cyclopropane derivatives showed a 10-fold difference in IC50 between cis and trans isomers in NMDA receptor antagonism assays .

Q. What computational models predict interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding to targets (e.g., enzymes or GPCRs). Focus on the carboxylic acid’s electrostatic interactions and thiophene’s π-π stacking.

- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories. Parameters like RMSD and binding free energy (MM-PBSA) validate predictions .

- Data Contradictions : Discrepancies between in silico and in vitro results may arise from solvent effects or protein flexibility. Cross-validate with mutagenesis studies .

Q. How can contradictions in reported antifungal activities be resolved?

- Methodological Answer : Variations in fungal strains, assay protocols (e.g., broth microdilution vs. agar diffusion), and compound purity (e.g., residual solvents) contribute to discrepancies. Standardize testing using CLSI guidelines and orthogonal assays (e.g., time-kill kinetics). Compare with structurally related compounds (e.g., 3-phenylcyclopropane derivatives) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。